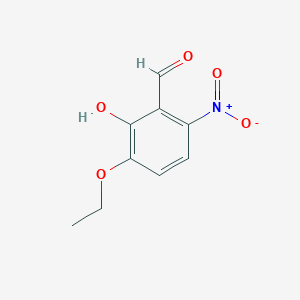

3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde

Description

BenchChem offers high-quality 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2-hydroxy-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-8-4-3-7(10(13)14)6(5-11)9(8)12/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNCDHXTXUZFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596911 | |

| Record name | 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130570-44-4 | |

| Record name | 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde (CAS No. 130570-44-4). Due to the limited availability of published data for this specific isomer, this document also draws logical comparisons with structurally related compounds to offer a broader understanding of its potential characteristics and reactivity. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development, highlighting both the established data and the existing knowledge gaps to encourage further investigation into this compound.

Introduction

3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is a substituted aromatic aldehyde. Its molecular structure, featuring an ethoxy, a hydroxyl, and a nitro group on the benzaldehyde core, suggests a range of chemical functionalities that could be of significant interest in various scientific disciplines. The interplay of these electron-donating (ethoxy, hydroxyl) and electron-withdrawing (nitro, aldehyde) groups on the aromatic ring is expected to confer unique reactivity and potential biological activity upon the molecule. This guide summarizes the currently available data for this compound and provides a framework for its potential applications.

Chemical and Physical Properties

Quantitative data for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is sparse in the current scientific literature. The available information is summarized in the table below. For context, properties of related isomers are also provided where available, though direct extrapolation should be approached with caution.

| Property | 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde | Notes and Comparison with Isomers |

| CAS Number | 130570-44-4 | |

| Molecular Formula | C₉H₉NO₅ | |

| Molecular Weight | 211.17 g/mol | |

| Melting Point | 146–148°C[1] | Crystals purified from toluene. |

| Appearance | Not specified | Likely a crystalline solid, potentially yellow due to the nitro group. |

| Solubility | Not specified | Expected to have low solubility in water and better solubility in organic solvents like toluene.[1] |

| Boiling Point | Not specified | |

| pKa | Not specified | The phenolic hydroxyl group is expected to be acidic. |

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol: Nitration of 3-Ethoxysalicylaldehyde

Disclaimer: The following protocol is a hypothetical procedure based on the synthesis of structurally similar compounds and has not been experimentally validated for this specific compound.

Objective: To synthesize 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde by nitration of 3-ethoxysalicylaldehyde.

Materials:

-

3-Ethoxysalicylaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Toluene

-

Activated Carbon

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Procedure:

-

In a round-bottom flask cooled in an ice-salt bath (0°C), dissolve 3-ethoxysalicylaldehyde in concentrated sulfuric acid with stirring.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir for an additional 2-3 hours at room temperature.

-

Carefully pour the reaction mixture onto crushed ice, which should result in the precipitation of the crude product.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the crude product.

-

For purification, recrystallize the crude solid from toluene. Activated carbon can be used to decolorize the solution if necessary.[1]

-

Collect the purified crystals by filtration and dry under vacuum.

Expected Outcome: Crystalline solid of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde.

Logical Relationship of Synthesis

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde are not available in the searched literature. Researchers are encouraged to perform these analyses upon synthesis to characterize the compound fully.

Chemical Reactivity

The reactivity of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is dictated by its functional groups:

-

Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which is a common transformation in the synthesis of various pharmaceutical intermediates.

-

Aromatic Ring: The electrophilic substitution on the aromatic ring will be influenced by the directing effects of the existing substituents. The hydroxyl and ethoxy groups are ortho-, para-directing and activating, while the aldehyde and nitro groups are meta-directing and deactivating. The overall substitution pattern will depend on the reaction conditions.

-

Hydroxy Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also participate in ether and ester formation.

General Reactivity Pathways

Biological Activity and Drug Development Potential

There is no specific information available regarding the biological activity or potential signaling pathway interactions of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde. However, the presence of the nitroaromatic and salicylaldehyde moieties suggests that the compound could be investigated for a range of biological activities. For instance, various nitrobenzaldehyde derivatives and their Schiff bases have been explored for their antimicrobial, anticancer, and anti-inflammatory properties.

Further research, including in vitro and in vivo screening, is necessary to determine the pharmacological profile of this compound.

Conclusion and Future Directions

3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is a chemical compound for which there is a notable lack of comprehensive data in the public domain. This guide has consolidated the available information and provided a theoretical framework for its synthesis and reactivity based on the chemistry of analogous structures.

To fully elucidate the chemical and biological properties of this compound, the following areas of research are recommended:

-

Development and publication of a validated synthesis protocol.

-

Full spectroscopic characterization (NMR, IR, MS).

-

Investigation of its chemical reactivity and the synthesis of novel derivatives.

-

Screening for biological activity to explore its potential in drug discovery and development.

This technical guide serves as a starting point for researchers and scientists interested in exploring the potential of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde. The existing knowledge gaps present a clear opportunity for novel and impactful research.

References

An In-depth Technical Guide on 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde

Introduction

3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is a polysubstituted aromatic aldehyde. Its molecular structure incorporates an ethoxy group, a hydroxyl group, and a nitro group on a benzaldehyde core. The interplay of these functional groups—the electron-donating hydroxyl and ethoxy groups and the electron-withdrawing nitro and aldehyde groups—makes this compound a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The specific substitution pattern is expected to influence its chemical reactivity and biological activity. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and detailed experimental considerations.

Predicted Physicochemical Properties and Data of Structural Isomers

While specific data for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is unavailable, the properties of structurally related isomers provide valuable reference points for researchers. The following table summarizes key quantitative data for relevant analogs.

| Property | 3-Ethoxy-2-hydroxybenzaldehyde[1][2][3][4] | 2-Hydroxy-6-nitrobenzaldehyde | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde[5][6] | 2-Hydroxy-5-nitrobenzaldehyde[7] |

| CAS Number | 492-88-6[1][2][3][4] | 16855-08-6[8] | 178686-24-3[5][6] | 97-51-8[7] |

| Molecular Formula | C₉H₁₀O₃[1][2][3] | C₇H₅NO₄ | C₉H₉NO₅[6] | C₇H₅NO₄[7] |

| Molecular Weight | 166.17 g/mol [1][2][3] | 167.12 g/mol | 211.17 g/mol [5][6] | 167.12 g/mol [7] |

| Appearance | Solid[1] | - | - | Solid[7] |

| Purity | 98%[1] | - | - | - |

Proposed Synthesis

A plausible synthetic route to 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is the electrophilic aromatic nitration of 3-Ethoxy-2-hydroxybenzaldehyde (also known as 3-Ethoxysalicylaldehyde). The hydroxyl and ethoxy groups are ortho-, para-directing activators. In this precursor, the positions ortho and para to the powerful hydroxyl directing group are positions 4, 6, and the position para to the ethoxy group is position 5. The nitration is expected to occur at the more activated and sterically accessible positions. Therefore, careful control of reaction conditions is crucial to favor the formation of the desired 6-nitro isomer.

Experimental Protocol: Nitration of 3-Ethoxy-2-hydroxybenzaldehyde

This protocol is adapted from general procedures for the nitration of aromatic compounds.[9] Extreme caution should be exercised as concentrated nitric and sulfuric acids are highly corrosive and the reaction can be exothermic.

Materials and Equipment:

-

3-Ethoxy-2-hydroxybenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Thermometer

-

Standard glassware for workup and purification (separatory funnel, beakers, etc.)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Chromatography equipment (for purification)

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a clean, dry test tube, carefully add 1 mL of concentrated sulfuric acid.

-

Cool the test tube in an ice bath.

-

Slowly add 1 mL of concentrated nitric acid to the sulfuric acid while keeping the mixture in the ice bath. Swirl gently to mix. This mixture should be prepared fresh and kept cold.

-

-

Reaction Setup:

-

Dissolve a known amount of 3-Ethoxy-2-hydroxybenzaldehyde in a minimal amount of a suitable inert solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to 0-5 °C.

-

-

Nitration Reaction:

-

Slowly add the cold nitrating mixture dropwise to the stirred solution of the starting material over a period of 10-15 minutes.

-

Monitor the internal temperature of the reaction and maintain it between 0-10 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time (this would need to be optimized, starting with 30-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice in a beaker.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will likely be a mixture of isomers. Purify the desired 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

-

Potential Applications in Drug Development and Research

Substituted nitrobenzaldehydes are versatile precursors in medicinal chemistry. The aldehyde group can be readily converted into other functionalities or used in condensation reactions to form Schiff bases, which are important ligands in coordination chemistry.[10] The nitro group can be reduced to an amine, opening pathways to a different set of derivatives. Given the structural motifs present, this compound could serve as a scaffold for the synthesis of molecules with potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers in drug development could utilize this compound as a starting material for generating libraries of novel compounds for biological screening.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Benzaldehyde, 3-ethoxy-2-hydroxy- [webbook.nist.gov]

- 3. Benzaldehyde, 3-ethoxy-2-hydroxy- [webbook.nist.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | 178686-24-3 | Benchchem [benchchem.com]

- 6. 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | C9H9NO5 | CID 584878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzaldehyde, 2-hydroxy-5-nitro- [webbook.nist.gov]

- 8. 2-HYDROXY-6-NITROBENZALDEHYDE | 16855-08-6 [chemicalbook.com]

- 9. Chemistry 210 Experiment 10 [home.miracosta.edu]

- 10. 2-Hydroxy-6-nitrobenzaldehyde | 16855-08-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde, a valuable chemical intermediate. The document outlines a plausible and scientifically supported two-step synthetic route, commencing with the ethylation of o-vanillin, followed by the regioselective nitration of the resulting intermediate. Detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway are presented to facilitate understanding and replication in a laboratory setting.

Synthesis Pathway Overview

The synthesis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is proposed to proceed via a two-step sequence. The first step involves the ethylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to yield 3-ethoxy-2-hydroxybenzaldehyde, also known as o-ethyl vanillin. This intermediate is then subjected to nitration to introduce a nitro group at the 6-position of the aromatic ring, yielding the final product. The hydroxyl and ethoxy groups on the aromatic ring play a crucial role in directing the electrophilic substitution to the desired position.

Experimental Protocols

The following protocols are based on established chemical transformations for similar substrates and provide a robust starting point for the synthesis.

Step 1: Synthesis of 3-Ethoxy-2-hydroxybenzaldehyde (o-Ethyl Vanillin)

This procedure details the ethylation of o-vanillin.

Materials:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

Ethyl iodide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of o-vanillin in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide dropwise to the suspension.

-

Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with 1 M HCl, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 3-ethoxy-2-hydroxybenzaldehyde.

Step 2: Synthesis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde

This protocol describes the regioselective nitration of 3-ethoxy-2-hydroxybenzaldehyde. To control the regioselectivity and prevent oxidation, the hydroxyl group is first acetylated.

Part A: Acetylation of 3-Ethoxy-2-hydroxybenzaldehyde

Materials:

-

3-Ethoxy-2-hydroxybenzaldehyde

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Crushed ice

Procedure:

-

Dissolve 3-ethoxy-2-hydroxybenzaldehyde in dichloromethane.

-

Add acetic anhydride and a catalytic amount of pyridine to the solution under anhydrous conditions.

-

Stir the mixture for 2-3 hours at room temperature, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

-

Evaporate the solvent to obtain 2-formyl-6-ethoxyphenyl acetate.

Part B: Nitration of 2-Formyl-6-ethoxyphenyl acetate

Materials:

-

2-Formyl-6-ethoxyphenyl acetate

-

Fuming nitric acid

-

Dichloromethane (DCM)

-

Ice-salt bath

Procedure:

-

Dissolve 2-formyl-6-ethoxyphenyl acetate in dichloromethane and cool the solution to -10 to -5°C using an ice-salt bath.

-

Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 0°C.

-

Continue stirring at this temperature for 1-2 hours.

-

Carefully pour the reaction mixture into ice-cold water.

-

Separate the organic layer, wash with cold water and saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent to yield the crude nitrated acetate.

Part C: Hydrolysis to 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde

Materials:

-

Crude nitrated acetate from Part B

-

Hydrochloric acid

-

Ethanol

Procedure:

-

Dissolve the crude nitrated acetate in a mixture of ethanol and hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours to hydrolyze the acetate group.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-ethoxy-2-hydroxy-6-nitrobenzaldehyde.

Data Presentation

The following table summarizes key quantitative data for the starting materials, intermediates, and the final product.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| o-Vanillin | C₈H₈O₃ | 152.15 | 40-43 | White to yellow crystals |

| 3-Ethoxy-2-hydroxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 66-68[1] | Solid[2] |

| 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde | C₉H₉NO₅ | 211.17 | Not available | Expected to be a solid |

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis pathway of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde.

References

Navigating the Landscape of Substituted Nitrobenzaldehydes: A Technical Overview

An In-depth Guide for Researchers in Drug Discovery and Organic Synthesis

Nomenclature and Isomeric Landscape

The precise arrangement of functional groups on the benzaldehyde core is critical to the chemical and biological properties of the molecule. While the initially requested compound, 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde, remains elusive in documented research, a positional isomer, 2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde , has been identified.

| Identifier | Value |

| IUPAC Name | 2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde |

| CAS Number | 182067-57-8 |

| Molecular Formula | C9H9NO5 |

| Molecular Weight | 211.17 g/mol |

| Synonyms | Benzaldehyde, 2-ethoxy-3-hydroxy-6-nitro- (9CI) |

Table 1: Identifiers for 2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde.[1][2]

Due to the limited public data on the aforementioned isomer, this guide will focus on the extensively studied compound, 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde .

In-Depth Analysis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

This section provides a detailed examination of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde, a key intermediate in pharmaceutical synthesis.

IUPAC Name and Synonyms

Proper identification of chemical compounds is fundamental. The standardized IUPAC name and common synonyms for this compound are listed below.

| Identifier Type | Identifier |

| IUPAC Name | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde |

| CAS Number | 178686-24-3 |

| EC Number | 605-831-8 |

| PubChem CID | 584878 |

| Synonyms | Benzaldehyde, 3-ethoxy-4-hydroxy-5-nitro- |

Table 2: IUPAC Name and Synonyms for 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde.[3][4]

Chemical and Physical Properties

A summary of the key physicochemical properties of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is provided in the table below. These properties are crucial for designing experimental conditions and predicting the compound's behavior in various chemical environments.

| Property | Value |

| Molecular Formula | C9H9NO5 |

| Molecular Weight | 211.17 g/mol |

| Boiling Point | 332.5°C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| Flash Point | 154.9 ± 27.9 °C |

Table 3: Chemical and Physical Properties of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde.[4]

Experimental Protocols

The synthesis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde and its subsequent conversion to other valuable intermediates are critical processes in pharmaceutical manufacturing.

Synthesis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

This protocol is based on the nitration of 3-ethoxy-4-hydroxybenzaldehyde.

Materials:

-

3-ethoxy-4-hydroxybenzaldehyde (83.0 g)

-

Fuming nitric acid (22.0 ml)

-

Dichloromethane (400 ml)

Procedure:

-

A solution of 3-ethoxy-4-hydroxybenzaldehyde in dichloromethane is prepared in a reaction vessel equipped with a stirrer and cooling system.

-

The solution is cooled to a temperature between 5-10 °C.[5]

-

Fuming nitric acid is added to the stirred solution at a controlled rate of approximately 1.5 ml/min.[5]

-

Following the addition, the reaction mixture is stirred for an additional 30 minutes at 3 °C.[5]

-

The resulting solid product is isolated by filtration.[5]

-

The product is washed sequentially with dichloromethane and water.[5]

-

The purified product is dried under vacuum at 50 °C.[5]

Yield: 77.8 g (73.7%)[5]

Synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde

This protocol describes the de-ethylation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde.

Materials:

-

3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (20.0 g)

-

Zinc chloride (60.0 g)

-

Hydrochloric acid (37%, 15 ml)

-

Water (100 ml)

-

Toluene (275 ml)

-

Activated carbon (2.0 g)

Procedure:

-

A mixture of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, zinc chloride, and hydrochloric acid is stirred at 90 °C for 17 hours.[5]

-

The reaction mixture is then diluted with water and cooled to 3 °C.[5]

-

After 1 hour at this temperature, the product is collected by filtration and washed with cold water.[5]

-

The crude product is dried under vacuum at 100 °C.[5]

-

For further purification, the crude product is mixed with toluene and activated carbon, and the mixture is heated under reflux for 45 minutes.[5]

-

The hot solution is filtered and subsequently cooled to 3 °C to crystallize the pure product.[5]

Yield: 16.5 g (95.1% of crude product)[5]

Logical Relationships in Synthesis

The following diagram illustrates the synthetic pathway from the starting material, 3-ethoxy-4-hydroxybenzaldehyde, to the key intermediate 3,4-dihydroxy-5-nitrobenzaldehyde, which is a precursor for pharmaceuticals such as entacapone.[4]

Caption: Synthetic route to 3,4-dihydroxy-5-nitrobenzaldehyde.

References

- 1. echemi.com [echemi.com]

- 2. CAS No.182067-57-8 | Benzaldehyde,2-ethoxy-3-hydroxy-6-nitro- | chem960.com [m.chem960.com]

- 3. 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | C9H9NO5 | CID 584878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | 178686-24-3 | Benchchem [benchchem.com]

- 5. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

Physical and chemical characteristics of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the known physical and chemical characteristics of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde. Due to the limited availability of public data, a comprehensive in-depth guide with detailed experimental protocols and biological pathway analysis is not currently feasible. The information presented herein is based on available chemical database entries and extrapolated knowledge from structurally related compounds.

Chemical Identity and Physical Properties

3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde, also known by its IUPAC synonym 2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde, is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with an ethoxy group, a hydroxyl group, a nitro group, and a formyl (aldehyde) group.

Table 1: Physical and Chemical Properties of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde

| Property | Value | Source |

| CAS Number | 182067-57-8 | [1] |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Exact Mass | 211.048 g/mol | [1] |

| Hydrogen Bond Donors | 1 | Computed |

| Hydrogen Bond Acceptors | 5 | Computed |

| Rotatable Bonds | 3 | Computed |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Experimental Data

Synthesis

A patent for the synthesis of m-nitrobenzaldehyde derivatives describes a general method involving the reaction of a substituted benzaldehyde with ammonia water, followed by reaction with a nitrating reagent and subsequent hydrolysis.

It is crucial to note that the regioselectivity of the nitration reaction would be a key challenge in the synthesis, influenced by the directing effects of the existing ethoxy, hydroxyl, and aldehyde substituents on the aromatic ring.

Spectral Data

Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde are not publicly available. For reference, the analysis of related compounds such as 2-hydroxybenzaldehyde shows characteristic spectral features. In an ¹H NMR spectrum, one would expect to see signals corresponding to the aldehydic proton (typically δ 9.5-10.5 ppm), aromatic protons, the ethoxy group protons (a quartet and a triplet), and the hydroxyl proton.[2] The infrared (IR) spectrum would likely show characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch of the aldehyde), and nitro (N-O stretches) functional groups.

Reactivity and Stability

The reactivity of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is dictated by its functional groups. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form Schiff bases. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the aldehyde. The presence of both electron-donating (ethoxy, hydroxyl) and electron-withdrawing (nitro, aldehyde) groups on the benzene ring suggests a complex electronic environment that will govern its reactivity in various chemical transformations.

Information on the stability of this specific compound is not available. However, related nitroaromatic compounds are generally stable under normal conditions but may be sensitive to heat, shock, or strong reducing agents.

Potential Biological Activity

There is no specific data on the biological activity or signaling pathways associated with 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde. However, the broader class of nitrobenzaldehyde derivatives has been investigated for various biological activities.

-

Antimicrobial Activity: Benzaldehyde derivatives, particularly those with hydroxyl substitutions, are known to possess antimicrobial properties. They are thought to interact with the cell surface of microorganisms, leading to cell membrane disintegration and inhibition of growth.[3] The presence of a nitro group can sometimes enhance antimicrobial efficacy.

-

Anticancer Activity: Certain nitrobenzaldehyde compounds have been explored for their potential as anticancer agents. Some studies suggest that nitrobenzaldehydes, when activated by light, can induce cancer cell death.[4] Additionally, derivatives of 4-nitrobenzaldehyde have been shown to exhibit cytotoxic effects on cancer cell lines.[5][6]

The potential for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde to exhibit such activities would require experimental validation.

Logical Relationships and Workflows

Due to the absence of specific experimental studies on the biological effects of this compound, no signaling pathways can be described. A general workflow for the preliminary investigation of a novel compound like this would typically involve synthesis, purification, structural characterization, and then in vitro screening for biological activity.

Conclusion

3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is a chemical entity with defined structural properties but limited publicly available experimental data. While its synthesis and potential biological activities can be hypothesized based on related compounds, a comprehensive understanding requires further experimental investigation. This document serves as a starting point for researchers interested in this molecule, highlighting the current knowledge gaps and suggesting areas for future research.

References

- 1. echemi.com [echemi.com]

- 2. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. cymitquimica.com [cymitquimica.com]

Crystal structure of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde

An in-depth analysis of the crystallographic and synthetic aspects of nitro-substituted ethoxy-hydroxybenzaldehydes is crucial for researchers in medicinal chemistry and materials science. While the crystal structure for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is not publicly available, this technical guide provides a comprehensive overview of the synthesis and structural features of a closely related isomer, 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde, and its structural analog, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, for which crystallographic data has been reported.

Physicochemical Properties

A summary of the key physicochemical properties for relevant compounds is presented below.

| Property | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde | 3-Ethoxy-2-hydroxybenzaldehyde |

| Molecular Formula | C₉H₉NO₅[1] | C₈H₇NO₅[2] | C₉H₁₀O₃[3][4][5][6] |

| Molecular Weight | 211.17 g/mol [1] | 197.14 g/mol [2] | 166.17 g/mol [3][5][6] |

| CAS Number | 178686-24-3[1][7] | 2426-86-0[2] | 492-88-6[3][5][6] |

| Appearance | Solid | - | Solid[4] |

| InChI Key | MDWLNBVKBMKTKN-UHFFFAOYSA-N[1][7] | LPUYRRFGCOZEEK-UHFFFAOYSA-N[2] | OFQBYHLLIJGMNP-UHFFFAOYSA-N[3][5][6] |

Synthesis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

The synthesis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde can be achieved through the nitration of 3-ethoxy-4-hydroxybenzaldehyde.

Experimental Protocol: Nitration of 3-Ethoxy-4-hydroxybenzaldehyde

This protocol is adapted from a patented method for the synthesis of a related compound.

Materials:

-

3-ethoxy-4-hydroxybenzaldehyde (83.0 g)

-

Fuming nitric acid (22.0 ml)

-

Dichloromethane (400 ml)

-

Water

-

Ice

Procedure:

-

Dissolve 83.0 g of 3-ethoxy-4-hydroxybenzaldehyde in 400 ml of dichloromethane in a reaction vessel equipped with a stirrer and a cooling bath.

-

Cool the solution to a temperature between 5-10 °C.

-

Slowly add 22.0 ml of fuming nitric acid to the stirred solution at a rate of approximately 1.5 ml/min, maintaining the temperature between 5-10 °C.

-

After the addition is complete, continue stirring the mixture for 30 minutes at 3 °C.

-

Filter the resulting solid product.

-

Wash the product with dichloromethane and then with water.

-

Dry the product in vacuo at 50 °C.

-

The expected yield of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde is approximately 77.8 g (73.7%).[8]

Crystallographic Data of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde

While the crystal structure of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is not available, the crystallographic data for its close analog, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, provides valuable insights into the expected solid-state conformation. The molecule is reported to be essentially planar, featuring a strong intramolecular hydrogen bond between the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group, forming a stable six-membered ring.[7]

| Crystallographic Parameter | Value |

| Chemical Formula | C₈H₇NO₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3916 (2) |

| b (Å) | 7.0422 (3) |

| c (Å) | 15.2612 (5) |

| β (°) | 94.629 (1) |

| Volume (ų) | 790.93 (5) |

| (Data for the methoxy analog)[7] |

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde.

Structural Relationships of Related Benzaldehydes

References

- 1. 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | C9H9NO5 | CID 584878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde | C8H7NO5 | CID 262242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzaldehyde, 3-ethoxy-2-hydroxy- [webbook.nist.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Benzaldehyde, 3-ethoxy-2-hydroxy- [webbook.nist.gov]

- 6. Benzaldehyde, 3-ethoxy-2-hydroxy- [webbook.nist.gov]

- 7. 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | 178686-24-3 | Benchchem [benchchem.com]

- 8. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

Solubility Profile of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a qualitative solubility profile based on the analysis of its structural analogs and general principles of chemical solubility. Furthermore, this guide outlines detailed experimental protocols for determining the solubility of a compound, offering a practical framework for researchers. A generalized experimental workflow is also presented in a visual format to aid in understanding the process.

Introduction

3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. Its molecular structure, featuring an ethoxy group, a hydroxyl group, and a nitro group on a benzaldehyde core, imparts a unique combination of polarity and hydrogen bonding capabilities. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical processes. This guide aims to provide a foundational understanding of its solubility profile.

Predicted Solubility Profile

While specific experimental data for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is not available, a qualitative solubility profile can be inferred from the properties of structurally similar compounds and the principle of "like dissolves like". The presence of a hydroxyl and a nitro group suggests that the molecule possesses significant polarity and can act as a hydrogen bond donor and acceptor. The ethoxy group and the benzene ring contribute to its non-polar character.

Based on these structural features, a predicted qualitative solubility in common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the hydroxyl and nitro groups of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble to Very Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the compound. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are known to dissolve similar nitro-substituted aromatic compounds. |

| Aromatic | Toluene, Benzene | Moderately Soluble | The aromatic ring of the solute can interact with the aromatic solvent via π-π stacking. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Sparingly to Moderately Soluble | Offer a balance of polar and non-polar characteristics. |

| Non-polar | Hexane, Cyclohexane | Insoluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar aliphatic solvents. |

Disclaimer: The solubility data presented in this table is predictive and has not been confirmed by experimental studies. It is intended for guidance and preliminary experimental design.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following section details a general protocol for determining the solubility of a solid compound in an organic solvent using the equilibrium method.

Materials and Equipment

-

3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

-

Quantification of Solute Concentration:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

The solubility can then be calculated in terms of g/100g of solvent.

-

Alternatively, the concentration of the solute in the filtered supernatant can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.

-

Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

A Technical Guide to the Thermochemical Profile of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde and Related Compounds

Disclaimer: As of late 2025, a comprehensive search of scientific literature reveals a notable absence of experimentally determined thermochemical data specifically for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde. This guide, therefore, provides an overview of the methodologies used to determine such properties for structurally similar compounds and presents calculated data for a close analogue to serve as a reference for researchers and drug development professionals.

Introduction

3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is an aromatic organic compound whose thermochemical properties are critical for understanding its stability, reactivity, and potential applications in synthesis and pharmacology. Thermochemical data, such as the enthalpy of formation, heat capacity, and entropy, are fundamental for process design, safety analysis, and computational modeling. In the absence of direct experimental values for the title compound, this document outlines the established experimental protocols for nitroaromatic compounds and provides theoretical data for the non-nitrated precursor, 3-Ethoxy-2-hydroxybenzaldehyde.

Thermochemical Data of a Structurally Related Analogue

While experimental data for 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde is unavailable, calculated thermochemical values for its non-nitrated analogue, 3-Ethoxy-2-hydroxybenzaldehyde, offer a baseline for estimation. These values were determined using the Joback group contribution method, a well-established estimation technique.[1][2]

Table 1: Calculated Thermochemical Properties of 3-Ethoxy-2-hydroxybenzaldehyde (CAS: 492-88-6)

| Property | Symbol | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation | ΔfG° | -231.46 | kJ/mol | Joback Method[1] |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -399.14 | kJ/mol | Joback Method[1] |

| Enthalpy of Fusion | ΔfusH° | 25.43 | kJ/mol | Experimental[2] |

| Enthalpy of Vaporization | ΔvapH° | 60.71 | kJ/mol | Joback Method[2] |

| Ideal Gas Heat Capacity (at 588.68 K) | Cp,gas | 304.26 | J/(mol·K) | Joback Method[2] |

| Normal Melting Point | Tfus | 406.08 | K | Joback Method[2] |

| Normal Boiling Point | Tboil | 588.68 | K | Joback Method[2] |

Note: These values are for a related compound and are computationally derived unless stated otherwise. They should be used as estimations only.

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical data for nitroaromatic compounds typically involves a combination of calorimetric techniques. The protocols described below are based on established methodologies for similar molecules, such as nitrobenzaldehyde isomers.

The standard enthalpy of formation (ΔfH°) is most accurately determined from the enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.[3]

Experimental Workflow:

-

Sample Preparation: A precisely weighed pellet (typically < 1 g) of the high-purity crystalline sample is prepared.[4] A fuse wire of known length and mass is attached to the electrodes of the calorimeter bomb, positioned just above the sample pellet.[4][5]

-

Bomb Assembly: A small, known volume of deionized water (approx. 1 ml) is added to the bottom of the bomb to ensure saturation of the internal atmosphere and to dissolve the acid products (like nitric acid from the nitrogen in the sample) formed during combustion.[4][5]

-

Pressurization: The bomb is sealed and purged with high-purity oxygen to remove atmospheric nitrogen, then filled with oxygen to a pressure of approximately 25-30 atm.[5] The pressurized bomb is checked for leaks.[5]

-

Calorimeter Setup: The bomb is submerged in a precisely measured volume of water in the calorimeter bucket.[4][5] The system is allowed to reach thermal equilibrium, during which the initial temperature is recorded at regular intervals.[5]

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water bath is recorded at short intervals (e.g., every 30 seconds) until a stable final temperature is reached.[5]

-

Post-Combustion Analysis: After the run, the bomb is depressurized, and the interior is rinsed to collect the aqueous solution. The total acidity is determined by titration to correct for the formation of nitric acid. Any unburned fuse wire is weighed.[3]

-

Calculation: The gross heat of combustion is calculated from the observed temperature change and the previously determined heat capacity of the calorimeter. Corrections are applied for the heat of ignition from the fuse wire and the heat of formation of nitric acid to determine the standard enthalpy of combustion. The standard enthalpy of formation is then calculated using Hess's Law.[6]

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time, allowing for the determination of heat capacity and the energetics of phase transitions.[7][8]

Experimental Workflow:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.[9]

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials with known melting points and enthalpies of fusion, such as indium.[10]

-

Measurement Protocol (for Heat Capacity):

-

An initial baseline run is performed with two empty pans to establish the heat flow difference between the sample and reference holders.

-

A run is performed with a sapphire standard (a material with a well-known heat capacity) to calibrate the heat capacity signal.

-

The sample is run under the same conditions (e.g., heating rate of 10-20 °C/min in an inert nitrogen atmosphere).[9]

-

-

Data Acquisition: The sample is heated at a controlled, linear rate over the desired temperature range. The differential heat flow between the sample and the reference pan is measured.[11]

-

Data Analysis:

-

Heat Capacity (Cp): The specific heat capacity is calculated by comparing the heat flow signal from the sample to that of the sapphire standard.[11]

-

Phase Transitions: The melting temperature (Tfus) is identified as the onset temperature of the melting endotherm, and the enthalpy of fusion (ΔfusH°) is determined by integrating the area of the melting peak.[7]

-

Visualized Experimental Workflow

The logical flow for the experimental determination of key thermochemical properties is illustrated below. This workflow outlines the relationship between different calorimetric techniques and the properties they are used to measure.

Caption: Workflow for determining thermochemical properties via calorimetry.

References

- 1. Benzaldehyde, 3-ethoxy-2-hydroxy- (CAS 492-88-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chemeo.com [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.uzh.ch [chem.uzh.ch]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. jpyro.co.uk [jpyro.co.uk]

- 7. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mse.ucr.edu [mse.ucr.edu]

An In-depth Technical Guide to the Electronic Properties of Substituted Nitrobenzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of substituted nitrobenzaldehydes, a class of organic compounds with significant applications in medicinal chemistry and materials science. This document details their synthesis, electronic characterization through various analytical techniques, and the influence of substituents on their chemical behavior. The guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, as well as those in related scientific fields.

Introduction

Substituted nitrobenzaldehydes are aromatic compounds characterized by a benzene ring functionalized with both a nitro (-NO₂) and a formyl (-CHO) group. The positions of these electron-withdrawing groups on the aromatic ring, along with the nature and position of other substituents, profoundly influence the molecule's electronic properties, reactivity, and biological activity. Understanding these properties is crucial for the rational design of novel therapeutic agents and functional materials. This guide will delve into the synthesis of these compounds and the experimental and computational methods used to elucidate their electronic characteristics.

Synthesis of Substituted Nitrobenzaldehydes

The synthesis of substituted nitrobenzaldehydes can be achieved through several routes, primarily involving the nitration of a substituted benzaldehyde or the modification of a nitrobenzene derivative.

A common method for the synthesis of m-nitrobenzaldehyde is the controlled nitration of benzaldehyde using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to favor meta-substitution.[1] Alternative approaches include the oxidation of meta-substituted toluenes or the Vilsmeier-Haack reaction on nitrobenzene.[1]

The synthesis of o-nitrobenzaldehyde is often more complex due to the directing effects of the aldehyde group. Indirect routes are therefore commonly employed, such as the nitration of styrene or cinnamic acid followed by oxidative cleavage of the double bond.[2] Another method involves the oxidation of 2-nitrotoluene.[2]

The synthesis of para-isomers and other substituted derivatives often requires multi-step synthetic sequences, starting from appropriately substituted precursors.

Experimental Characterization of Electronic Properties

The electronic properties of substituted nitrobenzaldehydes are primarily investigated using spectroscopic and electrochemical techniques. These methods provide quantitative data on how substituents modulate the electron density distribution within the molecule.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV-Vis light by substituted nitrobenzaldehydes typically involves n→π* and π→π* transitions of the aromatic system and the nitro and aldehyde functional groups.[3][4] The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are sensitive to the nature and position of substituents on the benzene ring.

Table 1: UV-Vis Absorption Data for Isomeric Nitrobenzaldehydes [3][4][5]

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| o-Nitrobenzaldehyde | Cyclohexane | ~350 | ~100 | n→π |

| ~300 | ~1000 | π→π (arene) | ||

| ~250 | ~10000 | π→π* (nitro-benzene) | ||

| m-Nitrobenzaldehyde | Cyclohexane | ~350 | ~100 | n→π |

| ~300 | ~1000 | π→π (arene) | ||

| ~250 | ~10000 | π→π* (nitro-benzene) | ||

| p-Nitrobenzaldehyde | Cyclohexane | ~350 | ~100 | n→π |

| ~300 | ~1000 | π→π (arene) | ||

| ~250 | ~10000 | π→π* (nitro-benzene) |

Electron-donating groups (EDGs) on the aromatic ring generally cause a bathochromic shift (red shift) in the λmax, while electron-withdrawing groups (EWGs) tend to cause a hypsochromic shift (blue shift).

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule. For substituted nitrobenzaldehydes, CV can be used to determine their reduction and oxidation potentials. The reduction of the nitro group is a key electrochemical process that is highly sensitive to the electronic environment of the molecule. The presence of electron-withdrawing substituents facilitates the reduction of the nitro group, resulting in a less negative reduction potential. Conversely, electron-donating groups make the reduction more difficult, shifting the potential to more negative values.

Table 2: Electrochemical Reduction Potentials of Selected Nitroaromatic Compounds [2]

| Compound | Method | Reduction Potential (V) | Conditions |

| p-Nitrobenzaldehyde | Cyclic Voltammetry | -0.547 | vs. HDME in 0.5 M KCl, methanol |

| p-Nitroaniline | Cyclic Voltammetry | -1.040 | vs. HDME in 0.5 M KCl, methanol |

The data illustrates the significant effect of the substituent on the ease of reduction of the nitro group. The aldehyde group, being more electron-withdrawing than the amino group, makes the reduction of p-nitrobenzaldehyde occur at a less negative potential compared to p-nitroaniline.[2]

Hammett Analysis

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of aromatic compounds.[6] The equation is given by:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.[6]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.[7] For example, the condensation reaction of substituted benzaldehydes with Meldrum's acid has a ρ value of +1.226, indicating that electron-withdrawing groups enhance the reaction rate.[1]

Table 3: Hammett Substituent Constants (σ) for Common Groups

| Substituent | σ_meta | σ_para |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -CHO | 0.36 | 0.22 |

| -Cl | 0.37 | 0.23 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -NH₂ | -0.16 | -0.66 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

UV-Visible Spectroscopy Protocol

-

Preparation of Solutions: Prepare stock solutions of the substituted nitrobenzaldehyde derivatives in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a concentration of approximately 1 mM.

-

Serial Dilutions: Perform serial dilutions to obtain a range of concentrations (e.g., 1 µM to 100 µM).

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

-

Sample Measurement: Record the UV-Vis absorption spectrum for each concentration of the sample solutions from 200 to 800 nm.

-

Data Analysis: Determine the λmax from the spectra. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) from the absorbance (A) at λmax, the concentration (c), and the path length of the cuvette (l, typically 1 cm).

Cyclic Voltammetry Protocol

-

Electrolyte Solution Preparation: Prepare an electrolyte solution by dissolving a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile or dimethylformamide).

-

Analyte Solution Preparation: Dissolve the substituted nitrobenzaldehyde derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Cyclic Voltammogram Acquisition: Set the potential window and scan rate on the potentiostat. A typical scan rate is 100 mV/s. Record the cyclic voltammogram.

-

Data Analysis: Determine the peak potentials (anodic and cathodic) from the voltammogram. The half-wave potential (E₁/₂) can be calculated as the average of the anodic and cathodic peak potentials for reversible processes.

Hammett Analysis Protocol

-

Reaction Setup: Choose a suitable reaction to study the effect of substituents on the reactivity of the nitrobenzaldehyde derivatives (e.g., a condensation or oxidation reaction).

-

Kinetic Measurements: For a series of meta- and para-substituted nitrobenzaldehydes, measure the reaction rates under identical conditions (temperature, solvent, and reactant concentrations). The progress of the reaction can be monitored by a suitable analytical technique such as UV-Vis spectroscopy, HPLC, or NMR.

-

Rate Constant Calculation: Determine the rate constant (k) for each substituted derivative from the kinetic data.

-

Hammett Plot Construction: Obtain the appropriate Hammett substituent constants (σ) from the literature. Plot log(k/k₀) versus σ, where k₀ is the rate constant for the unsubstituted nitrobenzaldehyde.

-

Reaction Constant Determination: The slope of the resulting linear plot is the reaction constant (ρ).

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Caption: General experimental workflow for the synthesis and characterization of substituted nitrobenzaldehydes.

Caption: Logical relationship between substituent electronic properties and their effect on reactivity and spectral properties.

Applications in Drug Development

The electronic properties of substituted nitrobenzaldehydes are directly relevant to their application in drug development. These compounds have been investigated as inhibitors of various enzymes, including aldehyde dehydrogenase (ALDH) and tyrosinase.

Aldehyde Dehydrogenase (ALDH) Inhibition

Certain isoforms of ALDH, such as ALDH1A3, are overexpressed in various cancers and are associated with cancer stem cell populations, promoting tumor growth and chemoresistance.[8][9] Therefore, the development of selective ALDH1A3 inhibitors is a promising therapeutic strategy. Benzyloxybenzaldehyde derivatives have been designed and synthesized as potent and selective inhibitors of ALDH1A3.[10] The aldehyde group of these inhibitors is thought to interact with the active site of the enzyme.

Caption: Simplified signaling pathway of ALDH1A3 and its inhibition by substituted benzaldehyde derivatives.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[11] Overproduction of melanin can lead to hyperpigmentation disorders. Substituted benzaldehydes have been investigated as tyrosinase inhibitors, as they can interfere with the catalytic activity of the enzyme. The aldehyde group can form a Schiff base with a primary amino group in the enzyme's active site.

Caption: Biosynthetic pathway of melanin synthesis and the role of tyrosinase inhibitors.

Conclusion

The electronic properties of substituted nitrobenzaldehydes are of paramount importance in determining their chemical reactivity and biological activity. This technical guide has provided a comprehensive overview of the synthesis, characterization, and application of these versatile compounds. The systematic variation of substituents on the nitrobenzaldehyde scaffold allows for the fine-tuning of their electronic properties, making them valuable building blocks in the design of new drugs and functional materials. The experimental protocols and visualizations provided herein are intended to serve as a practical resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. iiste.org [iiste.org]

- 3. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. researchgate.net [researchgate.net]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. pharmacy180.com [pharmacy180.com]

- 8. mdpi.com [mdpi.com]

- 9. ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Retrosynthetic Analysis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth retrosynthetic analysis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and drug discovery. The analysis outlines a plausible synthetic pathway, supported by detailed experimental protocols for key transformations and relevant quantitative data.

Retrosynthetic Strategy

The retrosynthetic analysis of the target molecule, 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde (I), involves the systematic disconnection of key functional groups to identify readily available starting materials. The primary disconnections are centered around the formation of the carbon-nitrogen bond of the nitro group, the carbon-carbon bond of the aldehyde, and the carbon-oxygen bond of the ethoxy group.

A logical retrosynthetic pathway is proposed as follows:

-

Disconnection of the Nitro Group (C-N bond): The initial disconnection targets the nitro group, a common transformation achieved through electrophilic aromatic substitution (nitration) in the forward sense. This leads to the precursor 3-Ethoxy-2-hydroxybenzaldehyde (II).

-

Disconnection of the Aldehyde Group (C-C bond): The subsequent disconnection removes the formyl group. Ortho-formylation of phenols is a well-established reaction. This step identifies 3-Ethoxyphenol (III) as a key intermediate.

-

Disconnection of the Ethoxy Group (C-O bond): Finally, the ethoxy group is disconnected via a Williamson ether synthesis approach, leading to the simple and commercially available starting material, Resorcinol (1,3-dihydroxybenzene) (IV).

The overall retrosynthetic scheme is depicted below:

Caption: Retrosynthetic analysis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde.

Proposed Synthetic Pathway

Based on the retrosynthetic analysis, a three-step forward synthesis is proposed, commencing from 3-ethoxyphenol. This route is favored due to the anticipated regioselectivity in the key formylation and nitration steps.

Caption: Proposed synthetic route to 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key steps in the proposed synthesis. The protocols are adapted from established procedures for similar transformations.[1][2][3][4]

Step 1: Ortho-Formylation of 3-Ethoxyphenol

The selective introduction of a formyl group at the ortho-position to the hydroxyl group of 3-ethoxyphenol is a critical step. The use of magnesium chloride and triethylamine with paraformaldehyde provides high regioselectivity for ortho-formylation.[1][2][5]

Table 1: Reaction Parameters for Ortho-Formylation

| Parameter | Value |

| Reactant | 3-Ethoxyphenol |

| Reagents | Anhydrous MgCl₂, Paraformaldehyde, Triethylamine |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Reflux (approx. 66 °C) |

| Reaction Time | 2-4 hours |

| Expected Yield | 70-90% |

Experimental Protocol:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous magnesium chloride (2.1 equivalents) and paraformaldehyde (3.0 equivalents).

-

Anhydrous tetrahydrofuran (THF) is added to the flask, and the suspension is stirred under a nitrogen atmosphere.

-

Triethylamine (2.1 equivalents) is added dropwise to the stirred suspension.

-

A solution of 3-ethoxyphenol (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-ethoxy-2-hydroxybenzaldehyde.

Step 2: Nitration of 3-Ethoxy-2-hydroxybenzaldehyde

The nitration of the intermediate, 3-ethoxy-2-hydroxybenzaldehyde, is expected to be directed by the activating hydroxyl and ethoxy groups. The strong ortho-directing influence of the hydroxyl group is anticipated to favor the introduction of the nitro group at the C6 position.

Table 2: Reaction Parameters for Nitration

| Parameter | Value |

| Reactant | 3-Ethoxy-2-hydroxybenzaldehyde |

| Reagents | Fuming Nitric Acid, Glacial Acetic Acid |

| Temperature | 5-10 °C |

| Reaction Time | 2-3 hours |

| Expected Yield | 40-60% |

Experimental Protocol:

-

To a stirred solution of 3-ethoxy-2-hydroxybenzaldehyde (1.0 equivalent) in glacial acetic acid, cooled in an ice-salt bath to 5-10 °C, fuming nitric acid (1.1 equivalents) is added dropwise.[3][6]

-

The temperature of the reaction mixture is carefully maintained below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 2-3 hours.

-

The reaction is then quenched by pouring it into a beaker containing crushed ice and water.

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

-

The crude product, which may contain a mixture of isomers, is purified by recrystallization or column chromatography to isolate the desired 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde.

Conclusion

The retrosynthetic analysis presented herein provides a logical and feasible pathway for the synthesis of 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde. The proposed forward synthesis, commencing from 3-ethoxyphenol, utilizes well-established and regioselective reactions. The provided experimental protocols offer a practical guide for the laboratory-scale preparation of this target molecule. Further optimization of reaction conditions may be necessary to maximize yields and minimize the formation of side products. This technical guide serves as a valuable resource for researchers and scientists engaged in the synthesis of substituted benzaldehydes for various applications in chemistry and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. actachemscand.org [actachemscand.org]

- 3. New preparation method of 5-nitro-salicylaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. Preparation process of 3-nitro salicylaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. CN102633646B - New preparation method of 5-nitro-salicylaldehyde - Google Patents [patents.google.com]

Methodological & Application

Synthesis and Potential Applications of Schiff Bases Derived from 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde: A Detailed Guide for Researchers

For Immediate Release

This application note provides a comprehensive overview of the synthesis, characterization, and potential biological applications of Schiff bases derived from 3-ethoxy-2-hydroxy-6-nitrobenzaldehyde. This class of compounds holds significant promise for drug discovery and development, exhibiting a range of potential antimicrobial and anticancer activities. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering detailed protocols and data presentation to facilitate further investigation.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications in medicinal and pharmaceutical chemistry.[1] Their synthesis is typically straightforward, involving the condensation of a primary amine with an aldehyde or ketone.[2] The biological activity of Schiff bases can be fine-tuned by the judicious selection of the aldehyde and amine precursors. The starting material, 3-ethoxy-2-hydroxy-6-nitrobenzaldehyde, possesses key structural features—a hydroxyl group, an ethoxy group, and a nitro group—that can contribute to the biological efficacy of the resulting Schiff bases. The electron-withdrawing nature of the nitro group, in particular, has been shown to play a role in the biological activities of other Schiff base analogues.

Synthesis of Schiff Bases from 3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde

The following is a general protocol for the synthesis of Schiff bases from 3-ethoxy-2-hydroxy-6-nitrobenzaldehyde and various primary amines. This protocol is based on established methods for the synthesis of similar Schiff base compounds.[2][3]

Experimental Protocol: General Synthesis

-

Dissolution of Reactants: In a round-bottom flask, dissolve 3-ethoxy-2-hydroxy-6-nitrobenzaldehyde (1.0 eq.) in absolute ethanol (20 mL). In a separate beaker, dissolve the desired primary amine (1.0 eq.) in absolute ethanol (10 mL).

-

Reaction Mixture: Slowly add the ethanolic solution of the primary amine to the solution of 3-ethoxy-2-hydroxy-6-nitrobenzaldehyde with constant stirring.

-

Catalysis (Optional): Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

-

Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride.

Caption: General workflow for the synthesis of Schiff bases.

Characterization Data

The synthesized Schiff bases can be characterized by various spectroscopic techniques. The following table summarizes the expected characteristic spectral data based on analogues.

| Spectroscopic Technique | Characteristic Peaks/Signals | Interpretation |

| FT-IR (cm⁻¹) | ~1620-1600 | C=N (azomethine) stretch |

| ~3400-3200 (broad) | O-H (phenolic) stretch | |

| ~1530 and ~1350 | Asymmetric and symmetric NO₂ stretch | |

| ~1250 | C-O (ethoxy) stretch | |

| ¹H NMR (δ ppm) | ~8.5-9.0 | -CH=N- (azomethine proton) |

| ~10.0-11.0 | -OH (phenolic proton) | |

| Aromatic protons | Dependent on the amine used | |

| ~4.1 (q), ~1.4 (t) | -OCH₂CH₃ (ethoxy protons) | |

| ¹³C NMR (δ ppm) | ~160-165 | -C=N- (azomethine carbon) |

| Aromatic carbons | Dependent on the amine used | |

| ~65, ~15 | -OCH₂CH₃ (ethoxy carbons) | |

| Mass Spectrometry | M⁺ or [M+H]⁺ | Molecular ion peak confirming the molecular weight |

Potential Biological Applications

While specific biological activity data for Schiff bases derived directly from 3-ethoxy-2-hydroxy-6-nitrobenzaldehyde is limited in the available literature, extensive research on structurally similar compounds suggests significant potential in several therapeutic areas.

Antimicrobial Activity

Schiff bases derived from various substituted salicylaldehydes and nitrobenzaldehydes have demonstrated notable activity against a range of bacterial and fungal pathogens.[4][5] The presence of the azomethine group is crucial for their antimicrobial effects. The data in the following table is for analogous Schiff bases and provides an indication of the potential efficacy of the target compounds.

| Compound Type | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |